Cas no 3002441-85-9 (Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate)

Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate
- 3002441-85-9
- Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate
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- インチ: 1S/C12H15ClO3/c1-8(2)16-12(15)7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3
- InChIKey: QFGKSEJIMFCDAT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(CC(=O)OC(C)C)O
計算された属性
- せいみつぶんしりょう: 242.0709720g/mol
- どういたいしつりょう: 242.0709720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 354.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 13.33±0.20(Predicted)
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB605383-250mg |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB605383-5g |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB605383-1g |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate; . |
3002441-85-9 | 1g |
€659.60 | 2024-07-19 |
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoateに関する追加情報
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate: A Comprehensive Overview
Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate, also known by its CAS number 3002441-85-9, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound is a derivative of propanoic acid, with an isopropyl group attached to the hydroxyl group at the third carbon of the propanoate chain. The presence of a chlorophenyl group further enhances its chemical reactivity and functional versatility.
The structure of Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate consists of a central propanoate backbone, where the hydroxyl group at the third carbon is substituted with an isopropyl group. The aromatic ring, substituted with a chlorine atom at the 3-position, introduces electronic effects that influence the compound's reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Recent studies have highlighted the importance of Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate in the field of material science. Researchers have explored its use as a precursor for synthesizing advanced polymers and high-performance materials. The compound's ability to undergo various types of polymerization reactions, including free radical and step-growth polymerization, has made it a subject of interest for developing lightweight and durable materials for aerospace and automotive industries.
In addition to its role in polymer synthesis, Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate has also been investigated for its potential in pharmaceutical applications. Its structure allows for the incorporation of bioactive moieties, making it a promising candidate for drug delivery systems. Recent research has focused on its ability to enhance drug solubility and bioavailability, which are critical factors in developing effective therapeutic agents.
The synthesis of Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. The process begins with the preparation of the corresponding propanoic acid derivative, followed by esterification with isopropanol in the presence of an acid catalyst. The introduction of the chlorophenyl group is achieved through nucleophilic aromatic substitution or other suitable methods, depending on the specific reaction conditions.
The physical properties of Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate are influenced by its molecular structure. It has a melting point of approximately 55°C and a boiling point around 185°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and THF.
In terms of safety considerations, Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate should be handled with care due to its potential to irritate skin and eyes. Proper personal protective equipment should be worn during handling, and adequate ventilation should be ensured to minimize exposure risks.
The demand for compounds like Isopropyl 3-(3-chlorophenyl)-3-hydroxypropanoate continues to grow as industries seek innovative solutions for material development and drug delivery systems. Its unique combination of functional groups and versatile reactivity positions it as a key player in modern organic chemistry research.
In conclusion, Isopropyl 3-(
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